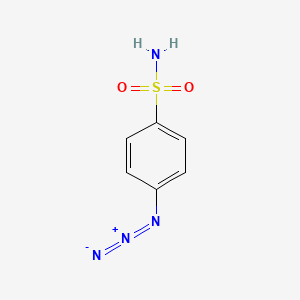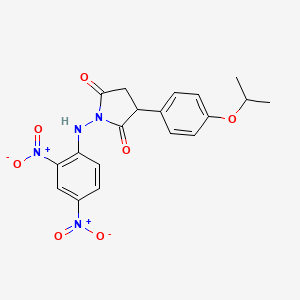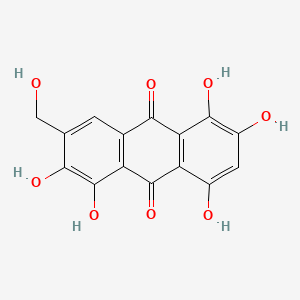
Asperthecin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Asperthecin is an anthraquinone pigment obtained from the mould Aspergillus nidulans. It has a role as a metabolite and a biological pigment.
Aplicaciones Científicas De Investigación
Gene Cluster Identification in Aspergillus nidulans
Research has identified and characterized the asperthecin gene cluster in Aspergillus nidulans. Asperthecin production increases dramatically in the sumO deletion mutant of A. nidulans, leading to insights into its biosynthesis involving an iterative type I polyketide synthase, a hydrolase, and a monooxygenase. This discovery is significant for understanding the synthesis of secondary metabolites like asperthecin (Szewczyk et al., 2008).
Plant-based Medicaments and Antioxidant Activities
In a study on Achyranthes aspera, different plant extracts were evaluated for their antioxidant and antibacterial activities. The study highlights the potential medicinal applications of plant extracts, including asperthecin, in combating various ailments (AbiBeaulah et al., 2011).
Production of Biologically Active Compounds from Fungal Endophytes
Research on fungal endophytes, such as Aspergillus niger, has revealed their potential in producing biologically active compounds, including asperthecin. These compounds have shown promising anticancer potential, particularly in studies against colon cancer cell lines (Aswini & Soundhari, 2018).
Biologically Active Camptothecin Derivatives
Studies on camptothecins, which have structural similarities to asperthecin, have shown a range of biological activities. These include anticancer effects and potential applications in other therapeutic areas. The exploration of similar compounds like asperthecin can lead to new medicinal applications (Liu et al., 2015).
Propiedades
Número CAS |
10089-00-6 |
|---|---|
Fórmula molecular |
C15H10O8 |
Peso molecular |
318.23 g/mol |
Nombre IUPAC |
1,2,5,6,8-pentahydroxy-3-(hydroxymethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C15H10O8/c16-3-4-1-5-8(15(23)11(4)19)14(22)9-6(17)2-7(18)13(21)10(9)12(5)20/h1-2,16-19,21,23H,3H2 |
Clave InChI |
DLOLMYKOOZLTPY-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3O)O)O)O)O)CO |
SMILES canónico |
C1=C(C(=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3O)O)O)O)O)CO |
Otros números CAS |
10089-00-6 |
Sinónimos |
asperthecin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






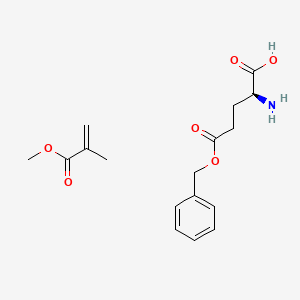
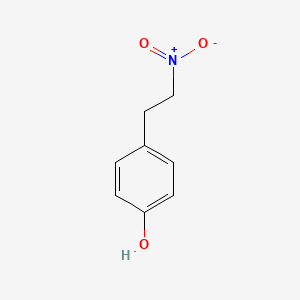
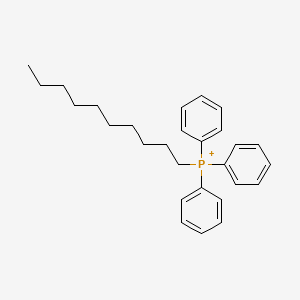

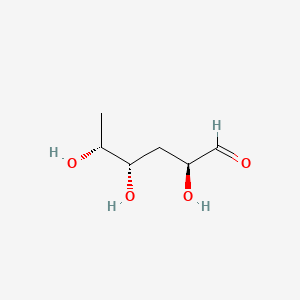
![N-[[1-(4-methoxyphenyl)-3-pyrrolidinyl]methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B1226642.png)
![N-[3-(cyclohexylthio)propyl]-2-[[5-methyl-2-(3-methylphenyl)-4-oxazolyl]methylsulfinyl]acetamide](/img/structure/B1226644.png)
![4-(3,5-dimethyl-1-pyrazolyl)-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B1226645.png)
